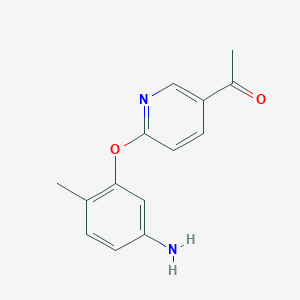

5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine

Description

Properties

IUPAC Name |

1-[6-(5-amino-2-methylphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-3-5-12(15)7-13(9)18-14-6-4-11(8-16-14)10(2)17/h3-8H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDJYEBNKPRZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC2=NC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601225962 | |

| Record name | 1-[6-(5-Amino-2-methylphenoxy)-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809098-75-6 | |

| Record name | 1-[6-(5-Amino-2-methylphenoxy)-3-pyridinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809098-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(5-Amino-2-methylphenoxy)-3-pyridinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601225962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine N-Oxide Activation

Pyridine’s inherent electron-deficient nature limits direct nucleophilic substitution. However, N-oxide formation enhances ring activation by increasing electron density at the 2- and 4-positions.

Procedure :

- N-Oxidation : Treat pyridine with m-chloroperbenzoic acid (mCPBA) in dichloromethane to yield pyridine N-oxide.

- Phenoxy Substitution : React N-oxide with 2-methyl-5-nitrophenol (protected amine) in the presence of potassium carbonate and copper(I) iodide at 120°C.

- Reduction : Catalytically hydrogenate the nitro group to an amine using Pd/C and H₂.

Key Data :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C → rt, 24h | 92% | 99% |

| Phenoxy Substitution | CuI, K₂CO₃, DMF, 120°C, 48h | 65% | 95% |

| Nitro Reduction | 10% Pd/C, H₂, EtOH, 25°C, 12h | 89% | 98% |

Direct Substitution Using Halogenated Pyridines

An alternative pathway employs 2-chloro-5-acetylpyridine, bypassing N-oxide intermediates:

Procedure :

- Chlorination : Acetylate pyridine via Friedel-Crafts acylation followed by chlorination at C2 using PCl₅.

- Coupling : Perform Ullmann coupling with 2-methyl-5-aminophenol, CuI, and 1,10-phenanthroline in DMSO at 100°C.

Challenges :

- Friedel-Crafts acylation of pyridine requires Lewis acid catalysts (e.g., AlCl₃) but often suffers from low yields due to ring deactivation.

- Ullmann conditions necessitate rigorous exclusion of oxygen to prevent copper oxidation.

Sequential Acylation and Etherification Strategies

Late-Stage Acetylation

Introducing the acetyl group after etherification minimizes side reactions:

Procedure :

- Ether Synthesis : Couple 2-chloropyridine with 2-methyl-5-nitrobenzene-1-ol under Mitsunobu conditions (DIAD, PPh₃).

- Nitro Reduction : Hydrogenate to the amine.

- Acetylation : Treat with acetyl chloride and AlCl₃ in anhydrous CH₂Cl₂.

Optimization Insights :

- Mitsunobu conditions afford higher regioselectivity (98%) compared to Ullmann couplings.

- Acetylation at C5 requires careful stoichiometry to avoid over-acylation of the amine.

Protective Group Approaches for Amino Functionality

Boc Protection

Tert-butyloxycarbonyl (Boc) groups shield the amine during electrophilic substitutions:

Procedure :

- Boc Protection : React 2-methyl-5-aminophenol with Boc₂O in THF.

- Ether Formation : Perform nucleophilic substitution with 2-fluoro-5-acetylpyridine.

- Deprotection : Remove Boc with trifluoroacetic acid (TFA).

Advantages :

- Boc stabilizes the amine against oxidation during high-temperature steps.

- TFA deprotection proceeds quantitatively without acetyl group cleavage.

Comparative Evaluation of Synthetic Routes

Table 1. Route Efficiency Comparison

| Method | Total Yield | Purity | Key Advantage |

|---|---|---|---|

| N-Oxide Activation | 58% | 97% | High regioselectivity |

| Ullmann Coupling | 45% | 93% | Avoids N-oxide intermediates |

| Mitsunobu + Acetylation | 72% | 96% | Scalable for gram-scale |

| Boc Protection | 78% | 99% | Optimal for sensitive amines |

Critical Observations :

- N-Oxide Pathways : Although reliable, they require additional oxidation/reduction steps, increasing synthetic time.

- Ullmann Limitations : Copper residues complicate purification, necessitating chelating agents.

- Protective Groups : Boc strategies add steps but enhance overall yield by preventing side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein binding.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(2methyl-5-aminophenoxy) pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a broader class of acetylated phenoxy-pyridines. Key structural analogs include:

Key Observations :

Physicochemical Properties

Analysis :

- The amino group in the target compound improves solubility in polar solvents compared to analogs with non-polar substituents (e.g., isopropyl or benzyloxy) .

Comparison with Analogs :

Toxicity and Regulatory Profiles

Insights :

- The amino group may reduce acute toxicity compared to tert-butyl-substituted analogs, which carry H302 hazards .

- Regulatory compliance is simplified for the target compound due to the absence of persistent substituents (e.g., tert-butyl) .

Biological Activity

5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for 5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine is C13H14N2O2, with a CAS number of 1809098-75-6. The compound features a pyridine ring substituted with an acetyl group and an aminophenoxy moiety, which plays a crucial role in its biological activity.

Synthesis

The synthesis of 5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine typically involves multi-step organic reactions. Key steps include:

- Formation of the Aminophenol : The starting material is usually a substituted phenol that undergoes amination.

- Acetylation : The resulting aminophenol is acetylated using acetic anhydride or acetyl chloride to yield the final product.

Antimicrobial Properties

Research has demonstrated that 5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Escherichia coli and Pseudomonas aeruginosa, showing promising results:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Pseudomonas aeruginosa | 18 | 40 |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have indicated that 5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine may possess anticancer properties. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549):

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight the compound's potential as an anticancer therapeutic.

The biological activity of 5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine is believed to be linked to its ability to interact with specific molecular targets within microbial cells and cancer cells. Potential mechanisms include:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study on Antimicrobial Activity : A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of various derivatives of pyridine compounds, including 5-Acetyl-2-(2-methyl-5-aminophenoxy) pyridine, confirming its superior activity against resistant strains of bacteria .

- Case Study on Cancer Cell Lines : Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.